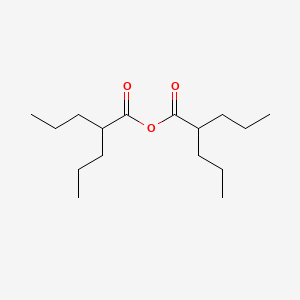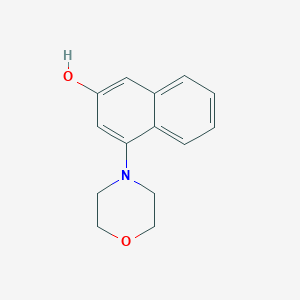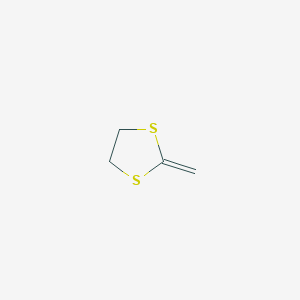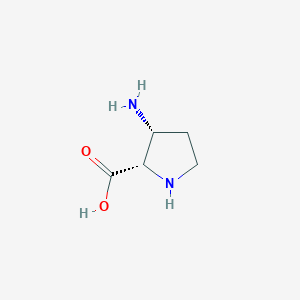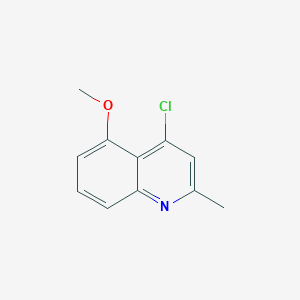
4-Chloro-5-methoxy-2-methyl-quinoline
Overview
Description
4-Chloro-5-methoxy-2-methyl-quinoline (CMMQ) is a quinoline derivative that has been studied for its potential applications in a variety of scientific fields. CMMQ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, CMMQ has been studied for its potential use as a therapeutic agent for several diseases, including cancer, heart disease, and diabetes.
Scientific Research Applications
Synthesis and Optical Properties
- Synthesis of Aluminum and Zinc Complexes: A study by Barberis & Mikroyannidis (2006) found that 4-methyl(methoxy or chloro)benzaldehyde reacted with 2-methyl-8-quinolinol to produce aluminum and zinc complexes. These complexes showed improved thermal stability and processability, emitting blue-green light in solutions.
Biochemical Applications
- Antituberculosis Agents: A study by Jaso et al. (2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives, showing significant antituberculosis activity. The presence of a chloro, methyl, or methoxy group was found to reduce the MIC and IC(50) values.
- Inhibition of Src Kinase Activity: Research by Boschelli et al. (2003) indicated that 4-(2,4-Dichloro-5-methoxy)anilino-5,10-dihydropyrimido[4,5-b]quinolines are potent inhibitors of Src kinase activity in cellular environments.
Chemical Analysis and Synthesis
- Spectrophotometric Studies of Chloroquine Interaction: A study by Cohen & Yielding (1965) explored the interaction of chloroquine, a 4-aminoquinoline, with deoxyribonucleic acid (DNA), suggesting its potential use in studying DNA-dependent cellular processes.
- Synthesis of Substituted Quinolines: Khodair et al. (1999) synthesized various quinoline derivatives, including 4-chloro-2-methyl-3-nitroquinolines, for potential applications in chemotherapy.
Environmental and Material Applications
- Reduction of Nitroarenes and Azaaromatic Compounds: Research by Watanabe et al. (1984) demonstrated the use of ruthenium-catalyzed reduction in converting various nitroarenes, including chloro and methoxy substituents, into aminoarenes and hydrogenated heterocyclic compounds.
- Optical Properties in Material Sciences: The synthesis of aluminum and zinc quinolates with modified optical properties, as detailed in the study by Barberis & Mikroyannidis (2006), indicates potential applications in material sciences, particularly in the development of light-emitting compounds.
properties
IUPAC Name |
4-chloro-5-methoxy-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-6-8(12)11-9(13-7)4-3-5-10(11)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYODCSNXOVWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CC=C2OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445028 | |
| Record name | 4-chloro-5-methoxy-2-methyl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59611-54-0 | |
| Record name | 4-chloro-5-methoxy-2-methyl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



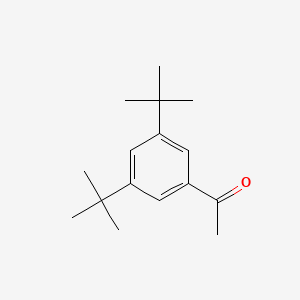

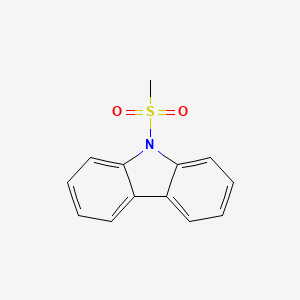


![8-Phenyl-1,4-dioxaspiro[4,5]decane](/img/structure/B1609968.png)
